5-(3-nitrophenoxy)-2-[2-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
5-(3-NITROPHENOXY)-2-[2-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-NITROPHENOXY)-2-[2-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the phenoxy ring.
Formation of Isoindole Core: Cyclization reactions to form the isoindole core.
Substitution Reactions: Introduction of the trifluoromethyl group to the phenyl ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Nitro group oxidation products.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted isoindole derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Biological Activity: Investigation of potential biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
Drug Development: Exploration of its potential as a lead compound in drug discovery.
Industry
Materials Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-NITROPHENOXY)-2-[2-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE would depend on its specific application. For example:
Biological Mechanism: Interaction with specific molecular targets such as enzymes or receptors.
Chemical Mechanism: Participation in specific chemical reactions through its functional groups.
Comparison with Similar Compounds
Similar Compounds
5-(3-NITROPHENOXY)-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Similar structure but without the trifluoromethyl group.
5-(3-AMINOPHENOXY)-2-[2-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Similar structure but with an amino group instead of a nitro group.
Uniqueness
Trifluoromethyl Group: The presence of the trifluoromethyl group can significantly alter the compound’s chemical properties, such as its reactivity and stability.
Nitro Group: The nitro group can participate in various chemical reactions, making the compound versatile for different applications.
Properties
Molecular Formula |
C21H11F3N2O5 |
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Molecular Weight |
428.3 g/mol |
IUPAC Name |
5-(3-nitrophenoxy)-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H11F3N2O5/c22-21(23,24)17-6-1-2-7-18(17)25-19(27)15-9-8-14(11-16(15)20(25)28)31-13-5-3-4-12(10-13)26(29)30/h1-11H |
InChI Key |
IUMWEXJGAUWIEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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